molecular formula C22H18FN3O2S2 B2488531 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 941988-82-5

2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2488531
CAS RN: 941988-82-5
M. Wt: 439.52
InChI Key: RVXDZXDQOMURTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, Sunder and Maleraju (2013) described the synthesis of derivatives by reacting pyrazole with various substituted acetamides, confirming structures through NMR, IR, and mass spectra (Sunder & Maleraju, 2013). Similarly, Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives, focusing on the role of the pyridine ring and N-benzyl substitution in kinase inhibition (Fallah-Tafti et al., 2011).

Molecular Structure Analysis

Structural elucidation of such compounds typically involves spectroscopic techniques, including NMR, IR, and mass spectrometry. The molecular structure is crucial for understanding the compound's interaction with biological targets. For instance, Wang et al. (2015) explored modifications of a similar compound to enhance its anticancer effects, where structural adjustments led to significant biological activity and reduced toxicity (Wang et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitution and cyclization, contributing to their versatility in drug development. For example, Koh et al. (1999) studied nucleophilic substitution reactions of thiophenyl benzoates with pyridines, revealing insights into reaction mechanisms (Koh et al., 1999).

Scientific Research Applications

Anti-Cancer Activity

Several studies have synthesized and evaluated derivatives of benzothiazole and related compounds for their anticancer activities. For instance, compounds have been tested against lung, breast, and CNS cancer cell lines, showing anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, N-benzyl substituted acetamide derivatives containing thiazole have been synthesized and evaluated for Src kinase inhibitory activities and anticancer activities against colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).

Kinase Inhibition

The role of pyridine ring and N-benzyl substitution in kinase inhibition has been explored to establish structure-activity relationships. Unsubstituted N-benzyl derivatives showed inhibition of c-Src kinase, indicating the potential of these compounds in targeted cancer therapy through kinase inhibition pathways (Fallah-Tafti et al., 2011).

Anti-Inflammatory Activity

Research into the synthesis of novel compounds with potential anti-inflammatory activity has also been conducted. For example, derivatives of N-(3-chloro-4-fluorophenyl) have been synthesized and tested for their anti-inflammatory properties, with some showing significant activity (Sunder et al., 2013). This indicates the therapeutic potential of these compounds beyond oncology, including treatment of inflammation-related disorders.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in the development of new materials or drugs. Additionally, studies could be conducted to further understand its physical and chemical properties .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-28-18-5-2-6-19-21(18)25-22(30-19)26(13-15-4-3-11-24-12-15)20(27)14-29-17-9-7-16(23)8-10-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXDZXDQOMURTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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